Eumenine mastoparan-EF
Description
Overview of Wasp Venom Peptides
Wasp venoms constitute complex biochemical arsenals containing diverse bioactive constituents that serve dual evolutionary purposes of predation and defense mechanisms. These venoms possess an intricate mixture of allergens, enzymes, bioactive peptides, amino acids, biogenic amines, and volatile compounds that collectively target the circulatory, immune, and nervous systems of target organisms. The peptidic components represent the most abundant fraction of wasp venom, accounting for approximately fifty to seventy percent of the dry weight and consisting primarily of amphipathic peptides with cationic groups and helical structures ranging from twelve to fifty amino acids in length.
Within this complex molecular landscape, wasp venom peptides demonstrate remarkable functional diversity, exhibiting potent antimicrobial, anti-inflammatory, antitumor, and anticoagulant activities that have attracted significant scientific attention for pharmaceutical applications. The majority of these peptide components interact with cell membranes through their hydrophobic residues, enabling them to disrupt membrane integrity and exert their biological effects. This membrane-targeting mechanism represents a fundamental aspect of wasp venom peptide functionality, distinguishing them from other classes of bioactive molecules and contributing to their broad-spectrum biological activities.
The biochemical composition of wasp venoms varies significantly between species and reflects the distinct ecological niches and hunting strategies employed by different wasp groups. Social wasps typically utilize their venom for defensive purposes to protect their colonies, while solitary wasps employ venom primarily for prey paralysis and preservation. This functional divergence has resulted in evolutionary pressure that has shaped the specific peptide profiles found in different wasp species, leading to the discovery of numerous unique bioactive compounds with potential therapeutic applications.
Classification of Mastoparan Peptides
Mastoparan peptides represent a distinct subfamily within the broader category of wasp venom peptides, characterized by their tetradecapeptide structure and amphipathic alpha-helical conformation. These peptides consistently display several conserved structural features, including a fourteen amino acid length, C-terminal amidation, abundance of hydrophobic residues such as leucine, isoleucine, valine, and alanine, and multiple lysine residues that confer polycationic properties. The amphipathic nature of mastoparans enables them to adopt alpha-helical conformations in amphiphilic environments while maintaining random-coil structures in aqueous solutions.
Recent comprehensive analyses have revealed significant molecular diversity within the mastoparan family, with researchers identifying fifty-five distinct mastoparan peptides from thirty-one wasp species across multiple taxonomic families. These peptides can be systematically classified into four major subfamilies based on sequence similarity and structural characteristics, reflecting the evolutionary relationships between different wasp lineages and their venom compositions. The classification system considers factors such as amino acid composition, net charge distribution, hydrophobicity patterns, and amphipathicity indices to group related peptides and understand their structure-function relationships.
The mastoparan family demonstrates remarkable functional versatility, with individual peptides exhibiting varying degrees of antimicrobial activity, mast cell degranulation capability, hemolytic potential, and anticancer properties. This functional diversity reflects subtle but significant differences in amino acid sequences and structural arrangements that influence peptide interactions with different target membranes and cellular components. Understanding these classification patterns provides essential insights into the evolutionary optimization of mastoparan peptides for specific biological functions and guides rational design approaches for therapeutic applications.
Eumenine mastoparans constitute a specialized subset within this broader classification, derived specifically from solitary eumenine wasps and displaying unique structural and functional characteristics that distinguish them from mastoparans found in social wasp venoms. These peptides typically exhibit lower hemolytic activity while maintaining potent antimicrobial properties, reflecting the distinct ecological requirements and venom utilization strategies of solitary wasp species compared to their social counterparts.
Discovery and Isolation of Eumenine Mastoparan-EF
The discovery of this compound emerged from systematic investigations into the venom composition of Eumenes fraterculus, a solitary wasp species belonging to the potter wasp group within the Eumenidae family. This compound was first identified and characterized through advanced peptidomic approaches combining liquid chromatography-mass spectrometry techniques with conventional peptide purification methods. The isolation process revealed this compound as one of the major peptide components present in the venom of this solitary wasp species, demonstrating the systematic occurrence of mastoparan-type peptides in eumenine wasp venoms.
Structural characterization of this compound established its complete amino acid sequence as Phenylalanine-Aspartic acid-Valine-Methionine-Glycine-Isoleucine-Isoleucine-Lysine-Lysine-Isoleucine-Alanine-Glycine-Alanine-Leucine with C-terminal amidation. This fourteen amino acid sequence exhibits the characteristic structural features of mastoparan peptides while displaying unique substitutions that distinguish it from other family members. The peptide possesses a molecular mass of 1475.85 daltons and maintains an isoelectric point of 8.59, reflecting its basic nature due to the presence of two lysine residues.
Advanced analytical techniques including Edman degradation sequencing, fast atom bombardment mass spectrometry tandem analysis, and solid-phase peptide synthesis were employed to confirm the structural identity and facilitate detailed biochemical characterization of this compound. These methodological approaches enabled researchers to verify the natural sequence and produce synthetic analogs for comprehensive biological evaluation. The successful synthesis and characterization of this peptide established standardized protocols for studying eumenine mastoparan peptides and facilitated comparative analyses with other mastoparan family members.
The discovery process also revealed important insights into the venom composition of Eumenes fraterculus, demonstrating that mastoparan-type peptides constitute significant components of solitary wasp venoms despite previous assumptions that such peptides were primarily restricted to social wasp species. This finding expanded the known distribution of mastoparan peptides across wasp taxonomic groups and highlighted the potential for discovering additional bioactive compounds in previously unexplored solitary wasp venoms.
Historical Context and Significance
The identification of this compound represents a significant milestone in the expanding understanding of mastoparan peptide diversity and distribution across wasp taxonomic groups. Prior to the discovery of eumenine mastoparans, scientific knowledge of mastoparan-type peptides was primarily derived from social wasp species, particularly hornets and paper wasps belonging to the Vespidae family. The first mastoparan peptide was originally isolated from Paravespula lewisii venom as a mast cell degranulating principle, establishing the foundational understanding of this peptide family and its biological activities.
The subsequent discovery of mastoparan peptides in solitary eumenine wasp venoms challenged existing paradigms about the taxonomic distribution and functional roles of these bioactive compounds. Eumenine mastoparan-AF, identified from Anterhynchium flavomarginatum micado in 2000, represented the first confirmed mastoparan peptide found in solitary wasp venom and initiated a new research direction investigating eumenine wasp venom compositions. This breakthrough discovery was followed by the identification of several additional eumenine mastoparan peptides, including this compound, which collectively demonstrated that mastoparan peptides are more widely distributed across wasp lineages than previously recognized.
The historical development of mastoparan research has been marked by technological advances in peptide identification and characterization methods, enabling more comprehensive analyses of venom compositions and facilitating the discovery of previously undetected peptide components. Modern peptidomic approaches combining high-resolution mass spectrometry with automated sequencing techniques have revolutionized the field and enabled systematic surveys of wasp venom peptide diversity. These methodological improvements have been particularly important for studying solitary wasp venoms, which often contain lower concentrations of individual peptide components compared to social wasp venoms.
The significance of this compound extends beyond its role as a novel bioactive compound to encompass broader implications for understanding wasp venom evolution and the ecological functions of mastoparan peptides in different wasp lineages. The presence of mastoparan peptides in both social and solitary wasp venoms suggests ancient evolutionary origins for these peptide scaffolds and indicates convergent evolution toward similar biochemical solutions for venom-mediated predation and defense strategies. This evolutionary perspective provides valuable context for interpreting the structure-function relationships observed in different mastoparan peptides and guides predictive approaches for identifying additional bioactive compounds in unexplored wasp species.
The discovery and characterization of this compound has also contributed to the growing recognition of wasp venoms as valuable sources of lead compounds for pharmaceutical development. The unique combination of antimicrobial efficacy and relatively low hemolytic activity exhibited by this compound exemplifies the potential for developing mastoparan-based therapeutic agents with improved selectivity profiles compared to existing antimicrobial peptides. This therapeutic potential has stimulated increased interest in systematic surveys of wasp venom compositions and rational design approaches for optimizing mastoparan peptide properties for clinical applications.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FDVMGIIKKIAGAL |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities of Eumenine Mastoparans
Eumenine mastoparans, including EMP-EF, exhibit a range of biological activities that can be categorized as follows:
- Antimicrobial Activity : EMP-EF has shown significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
- Mast Cell Degranulation : Similar to other mastoparans, EMP-EF can induce the degranulation of mast cells, which is crucial for immune responses. This property may be leveraged in immunological studies and therapies.
- Hemolytic Activity : EMP-EF demonstrates hemolytic activity against human erythrocytes; however, its potency varies among different mastoparans. Understanding this activity is essential for evaluating its safety in therapeutic applications.
Therapeutic Applications
The unique properties of EMP-EF position it as a candidate for several therapeutic applications:
- Antimicrobial Agents : Due to its effectiveness against antibiotic-resistant strains, EMP-EF could be developed into new antimicrobial drugs. Studies have shown that mastoparans can inhibit multidrug-resistant Acinetobacter baumannii at low concentrations .
- Cancer Treatment : The ability of EMP-EF to induce apoptosis in cancer cells through mast cell modulation presents opportunities for its use in cancer therapies. Research indicates that mastoparans can influence tumor cell proliferation and enhance the efficacy of existing treatments .
- Immunomodulation : By stimulating mast cell degranulation, EMP-EF may enhance immune responses against infections or tumors. This immunomodulatory effect could be harnessed in vaccine development or as an adjunct therapy in cancer treatments .
Case Studies and Research Findings
Several studies have highlighted the potential applications of EMP-EF:
- A study evaluated the antimicrobial effects of various mastoparan peptides, including EMP-EF, revealing potent activity against several pathogens with minimal hemolytic effects on human cells .
- Another research focused on the structure-function relationship of mastoparans, emphasizing how modifications in peptide structure could enhance their biological activities while reducing toxicity .
- A recent investigation into the hemolytic activity across different mastoparans found that while some exhibited high hemolytic potential, others like EMP-EF showed promising profiles with lower toxicity .
Data Table: Comparison of Biological Activities
| Peptide | Antimicrobial Activity | Hemolytic Activity | Mast Cell Degranulation | Cancer Cell Apoptosis |
|---|---|---|---|---|
| Eumenine Mastoparan-AF | High | Moderate | Yes | Yes |
| Eumenine Mastoparan-EM1 | Moderate | Low | Yes | Potential |
| Eumenine Mastoparan-EF | High | Low | Yes | Yes |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of EMP-EF with Other Mastoparans and Related Peptides
Key Structural Insights :
- C-Terminal Amidation : Critical for α-helix stability and antimicrobial activity. EMP-EF, EMP-AF, and EMP-ER are amidated, whereas eumenitins (e.g., eumenitin-R) lack this modification, resulting in reduced membrane interaction .
- Charge and Amphipathicity : EMP-EF’s lower net charge (+2 vs. EMP-AF’s +4) correlates with weaker electrostatic interactions with bacterial membranes .
Activity Insights :
- Antimicrobial Potency : EMP-EF and EMP-ER show moderate activity (MIC 7.5 µM) against S. aureus and C. albicans, while EMP-AF and mastoparan from social wasps are more potent (MIC 1.5–7 µM) due to higher cationic charge and hydrophobicity .
- Leishmanicidal Activity : EMP-EF (IC₅₀ 40 µM) is less effective than EMP-AF (IC₅₀ 20 µM) but comparable to EMP-ER (IC₅₀ 36 µM). This activity is linked to membrane disruption in Leishmania parasites .
- Low Cytotoxicity : EMP-EF’s hemolytic activity (EC₅₀ >100 µM) is significantly lower than EMP-AF (EC₅₀ 50 µM) and mastoparan (EC₅₀ 10–20 µM), likely due to its reduced charge and Asp² residue .
Physicochemical and Mechanistic Differences
- α-Helical Stability : EMP-EF adopts α-helical conformations in membrane-mimetic solvents (e.g., SDS micelles), but its helix content is lower than EMP-AF, as shown by circular dichroism (CD) spectroscopy. This reduced stability correlates with weaker membrane permeabilization .
- Membrane Interaction : EMP-AF forms stable pores in bacterial membranes via strong electrostatic and hydrophobic interactions, whereas EMP-EF’s Asp² may hinder deep insertion into lipid bilayers, limiting pore formation .
- Species-Specific Adaptations : EMP-OD, from O. drewseni, exhibits potent antifungal activity (MIC 12.5 µM against C. albicans) but weak antibacterial effects, suggesting evolutionary specialization for targeting fungi in its ecological niche .
Preparation Methods
Venom Collection and Extraction
- Source : Female wasps of Eumenes fraterculus are collected, typically from natural habitats (e.g., Yokohama, Kanagawa, Japan).
- Storage : The collected specimens are immediately frozen using dry ice and stored at approximately -75 °C to preserve venom integrity.
- Venom Sac Dissection : Venom sacs are dissected from the frozen wasps after thawing.
Lyophilization : The venom sacs are lyophilized (freeze-dried) to facilitate storage and extraction.
Extraction Solvent : The lyophilized venom sacs are extracted using a solvent mixture of acetonitrile and water (1:1) containing 0.1% trifluoroacetic acid (TFA).
- Procedure : Multiple extractions (e.g., 5 × 1 mL) are performed to maximize peptide yield.
- Post-extraction : The combined extract is lyophilized again and re-dissolved in water for further purification.
Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Column : CAPCELL PAK C18 column (6 × 150 mm) or similar reversed-phase columns.
- Mobile Phase : Linear gradient elution from 5% to 65% acetonitrile in water with 0.1% TFA.
- Flow Rate : Typically 1 mL/min.
- Detection : Peptide elution is monitored at 230 nm UV absorbance.
- Retention Time : EMP-EF elutes at approximately 29.0 minutes under these conditions.
- Outcome : This step isolates EMP-EF from other venom components and related peptides such as eumenitin-F and EMP-ER.
Molecular Mass and Sequence Determination
- Mass Spectrometry : MALDI-TOF/TOF mass spectrometry is used to determine the molecular mass and fragment ions of EMP-EF.
- Matrix: α-cyano-4-hydroxycinnamic acid.
- Calibration: External standards such as angiotensin III and human ACTH fragments.
- Sequence Analysis : The peptide sequence is initially deduced from mass fragmentation patterns.
- Edman Degradation : Automated Edman degradation sequencing confirms the amino acid sequence unambiguously.
- Sequence of EMP-EF : Determined as FDVMGIIKKIAGAL-NH2 (C-terminal amidated), a 14-residue peptide with characteristic hydrophobic and basic residues arranged to form an amphipathic α-helix.
Solid-Phase Peptide Synthesis (SPPS)
- Chemistry : Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for stepwise peptide synthesis.
- Resin : Rink Amide MBHA resin is used to yield peptides with amidated C-termini.
- Coupling Reagents : HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as an activator; piperidine (20%) for Fmoc deprotection.
- Synthesis Scale : Typically 20 µmol scale.
- Cleavage : Peptides are cleaved from resin using a TFA cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Precipitation : Cleaved peptides are precipitated with cold diethyl ether, centrifuged, and lyophilized.
- Purification : Crude peptides are purified by RP-HPLC under similar conditions as natural peptide isolation.
- Verification : Purity and identity are confirmed by analytical RP-HPLC and MALDI-TOF mass spectrometry, ensuring synthetic EMP-EF matches the natural peptide in retention time and mass.
Structural and Functional Characterization (Supporting Preparation Quality)
- Secondary Structure : Circular dichroism (CD) spectroscopy confirms that EMP-EF adopts an α-helical conformation in membrane-mimicking environments.
- Amphipathicity : Hydrophobic residues (Ile, Leu, Val) cluster on one side of the helix, while lysine residues are positioned on the opposite side, contributing to membrane interaction and biological activity.
- Biological Activity Assays : Synthetic EMP-EF is tested for antimicrobial activity, mast cell degranulation, and hemolytic activity to validate functional integrity post-synthesis.
Summary Table of Preparation Steps for Eumenine Mastoparan-EF
| Step | Method/Technique | Key Parameters/Details | Outcome/Notes |
|---|---|---|---|
| Venom Collection and Storage | Freezing and lyophilization | -75 °C storage; dry ice freezing | Preserves venom integrity |
| Venom Extraction | Solvent extraction | 1:1 Acetonitrile:Water + 0.1% TFA; multiple extractions | Crude venom extract |
| Peptide Purification | RP-HPLC | C18 column; 5-65% ACN gradient; 1 mL/min flow; 230 nm UV | Isolated EMP-EF peptide fraction |
| Molecular Mass Determination | MALDI-TOF/TOF MS | α-cyano-4-hydroxycinnamic acid matrix; external calibration | Accurate mass and fragmentation data |
| Sequence Determination | Edman degradation | Automated gas-phase sequencer | Confirmed amino acid sequence |
| Peptide Synthesis | Fmoc-SPPS on Rink Amide MBHA resin | HCTU activator, 20% piperidine deprotection, TFA cleavage | Synthetic peptide with amidated C-terminus |
| Peptide Purification (Synthetic) | RP-HPLC | Same as natural peptide purification | High purity synthetic peptide |
| Verification | MALDI-TOF MS and HPLC | Mass and retention time comparison | Confirmed identity and purity |
Research Findings and Notes
- EMP-EF exhibits moderate antimicrobial activity and low mast cell degranulation and hemolytic activity, making it a promising candidate for therapeutic applications.
- The amidation of the C-terminus is critical for biological activity.
- Synthetic analogs produced by SPPS show comparable activity and stability to the natural peptide.
- The preparation method combining natural extraction and chemical synthesis allows for sufficient quantities for detailed bioactivity studies.
Q & A
Q. What structural features of EMP-EF contribute to its antimicrobial activity, and how do they compare to other mastoparan peptides?
EMP-EF’s α-helical conformation and amphipathic design enable membrane disruption, as demonstrated by circular dichroism and hydrophobic moment analysis . Comparative studies with eumenitin-F (IC50: 52 μM) and mastoparan-ER (IC50: 20 μM) reveal that variations in hydrophobic residues and charge distribution correlate with potency differences against Leishmania major . For methodological rigor, use nuclear magnetic resonance (NMR) or molecular dynamics simulations to map residue-specific interactions.
Q. How is EMP-EF sourced and purified for experimental studies?
EMP-EF is isolated from Eumenes fraterculus venom via reverse-phase high-performance liquid chromatography (RP-HPLC), with purity validated by mass spectrometry and Edman degradation . Researchers must standardize venom collection protocols (e.g., electrical stimulation of wasps) to minimize batch variability. Note that synthetic analogs are increasingly used to bypass ethical and logistical challenges in natural sourcing .
Q. What standardized assays are recommended for evaluating EMP-EF’s antiparasitic efficacy?
Use in vitro assays with L. major promastigotes, measuring IC50 via fluorometric resazurin reduction or microscopy-based viability counts . Include positive controls (e.g., amphotericin B) and account for solvent effects (e.g., DMSO cytotoxicity thresholds). Data normalization to cell density and growth phase is critical for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for EMP-EF across studies?
Discrepancies (e.g., EMP-EF IC50: 40 μM vs. eumenitin-R IC50: ≥62 μM) arise from assay conditions (e.g., parasite strain differences, incubation time) and peptide batch purity . To mitigate this, adopt the CLSI M27-A3 guidelines for antifungal testing as an analog for protozoan studies, ensuring consistent temperature, pH, and serum content . Perform dose-response curves with triplicate technical replicates and validate via independent labs.
Q. What experimental designs are optimal for studying EMP-EF’s mechanism of action in membrane interaction?
Combine biophysical methods:
- Liposome leakage assays with calcein-loaded vesicles to quantify membrane permeabilization .
- Surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers .
- Cryo-electron microscopy for ultrastructural visualization of membrane disruption . Control for lipid composition (e.g., phosphatidylcholine vs. cholesterol-rich membranes) to mimic target cell membranes .
Q. How can genomic and phylogenetic analyses enhance understanding of EMP-EF’s evolutionary origins?
Comparative genomics of Eumenes species and aculeate hymenopterans (e.g., bees, ants) reveals conserved venom peptide motifs. For example, melittin (bee venom) and EMP-EF share proline-rich propeptides, suggesting a common ancestral toxin gene . Use tools like PhyloBayes for Bayesian phylogenetics and InterProScan for domain annotation. Note that eumenine-specific genes (e.g., EMP-EF) lack homologs in ant or bee genomes, highlighting lineage-specific diversification .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing EMP-EF’s dose-response data?
Apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC50, Hill coefficients, and 95% confidence intervals . For comparative studies, use ANOVA with post-hoc Tukey tests to assess significance across peptide variants. Report effect sizes and power analysis to justify sample sizes .
Q. How should researchers address limitations in in vitro assays when extrapolating to in vivo efficacy?
Acknowledge factors like serum protein binding (reducing bioactive peptide concentration) and immune system interactions . Validate findings with in vivo murine models of leishmaniasis, monitoring parasite load via qPCR and histopathology. Use pharmacokinetic studies to track EMP-EF bioavailability and degradation .
Data Reproducibility and Reporting
Q. What metadata standards should accompany EMP-EF research publications?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Raw data : Deposit spectral profiles (NMR, HPLC) in repositories like Zenodo or ChEMBL.
- Experimental protocols : Use *Protocols.io * for step-by-step methodological transparency.
- Negative results : Report failed synthesis attempts or inactive analogs to prevent redundancy .
Evolutionary and Ecological Context
Q. How do ecological niches of Eumenes wasps influence EMP-EF’s functional diversification?
Eumenes species inhabit arid regions (e.g., Western Mongolia’s Gobi Desert), where venom peptides likely evolved to combat xeric-environment pathogens . Field studies comparing venom profiles across biogeographic zones (e.g., E. fraterculus vs. E. rubrofemoratus) can clarify ecological drivers of peptide variation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
